molecular formula C16H15ClO3 B2506024 Ethyl 4-[(4-chlorobenzyl)oxy]benzoate CAS No. 56441-54-4

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate

Cat. No.: B2506024
CAS No.: 56441-54-4
M. Wt: 290.74
InChI Key: SPWPPXQXMUOYDD-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is an organic compound with the molecular formula C16H15ClO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a 4-chlorobenzyl ether group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ethyl 4-hydroxybenzoate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification and etherification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-[(4-chlorobenzyl)oxy]benzoic acid, while reduction can produce 4-[(4-chlorobenzyl)oxy]benzyl alcohol.

Scientific Research Applications

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-chlorobenzyl)oxy]benzoate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxybenzoate: Lacks the 4-chlorobenzyl group, making it less hydrophobic.

    4-Chlorobenzyl alcohol: Lacks the ester group, affecting its reactivity and solubility.

    4-Chlorobenzoic acid: Lacks the ethyl ester group, influencing its acidity and solubility.

Uniqueness

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is unique due to the combination of its ester and ether functional groups, which confer distinct chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWPPXQXMUOYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-hydroxybenzoate (8.3g.) in sodium ethoxide solution (1.15g. sodium in 70 ml. of absolute ethanol) was added p-chlorobenzylchloride (8.1g.) in one portion. The mixture was heated under reflux for 16 hours, allowed to cool and poured into water (500 mls.) and the product extracted into ether. The organic layer was separated and dried (anhydrous MgSO4) and filtered. Evaporation of the solvent under reduced pressure gave the crude product which on recrystallation from ethanol, yielded by 4-ethoxycarbonylphenoxy-4-chlorophenyl methane (8.5g.), m.pt. 83°-84° C.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

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